DL-Arabinose
Overview
Description
DL-Arabinose is a pentose sugar, which means it contains five carbon atoms. It is a diastereomeric mixture of D-Arabinose and L-Arabinose. This compound is naturally occurring and can be found in various plant materials. It is commonly used in the food industry as a low-calorie sweetener and in the pharmaceutical industry as an excipient or cocrystallization agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Arabinose can be synthesized through the hydrolysis of arabinan, a polysaccharide found in plant cell walls. The hydrolysis process typically involves the use of acids or enzymes to break down arabinan into its monosaccharide components, including this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials such as corn fiber or beet pulp. The extracted arabinan is then hydrolyzed using acid or enzymatic methods to produce this compound. The resulting product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: DL-Arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to arabinonic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: It can be reduced to arabinitol using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions to form glycosides when reacted with alcohols in the presence of acid catalysts.
Major Products:
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Arabinose glycosides
Scientific Research Applications
DL-Arabinose has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: this compound is used in studies related to carbohydrate metabolism and as a carbon source in microbial growth media.
Medicine: It is investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: this compound is used in the production of low-calorie sweeteners and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
DL-Arabinose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. For example, in the presence of the enzyme arabinose isomerase, this compound can be converted to L-ribulose, which then enters various metabolic pathways. Additionally, this compound can inhibit the activity of sucrase, an enzyme that breaks down sucrose into glucose and fructose, thereby reducing the glycemic response .
Comparison with Similar Compounds
D-Xylose: Another pentose sugar with similar sweetness properties.
L-Arabinose: The enantiomer of D-Arabinose, often found together as DL-Arabinose.
D-Mannose: A hexose sugar with different metabolic pathways but similar applications in the food and pharmaceutical industries
Uniqueness: this compound is unique due to its ability to form stable racemic compounds and its rapid transformation from its constituent enantiomers in solution. This property makes it particularly useful in crystallization studies and as a chiral building block in organic synthesis .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333192 | |
Record name | dl-Xylose | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |
Record name | Pectin | |
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Solubility |
DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |
Record name | PECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
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Mechanism of Action |
IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT. | |
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Color/Form |
Coarse or fine powder, yellowish white | |
CAS No. |
58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |
Record name | xylose | |
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Record name | D-Lyxose | |
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Record name | L-xylose | |
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Record name | L-arabinose | |
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Record name | Arabinose | |
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Record name | dl-Xylose | |
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Record name | Arabinose | |
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Record name | Pectin | |
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Record name | L-lyxose | |
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Record name | DL-arabinose | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Xylose | |
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Record name | PECTIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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